4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is characterized by a thiazole ring fused with a pyridazine and a pyridine moiety, along with a trifluoromethylbenzyl group. These structural features suggest possible biological activity, making it of interest in various scientific fields.
Source: This compound can be sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. It is often used in research settings for its unique properties and potential applications in drug development.
Classification: The compound belongs to the class of heterocyclic compounds, specifically thiazoles, which are known for their diverse biological activities. Its classification as a thiazole derivative indicates potential pharmacological properties.
The synthesis of 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step synthetic routes that include:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular formula for 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is , with a molecular weight of approximately 404.37 g/mol.
Cc1ncsc1C(=O)Nc2nc3ccc(cn3n2)c4ccc(nc4)C(F)(F)F
InChI=1S/C17H11F3N6OS/c1-9-14(28-8-22-9)15(27)24-16-23-13-5-3-11(7-26(13)25-16)10-2-4-12(21-6-10)17(18,19)20/h2-8H,1H3,(H,24,25,27)
The structure features multiple aromatic rings and heteroatoms that contribute to its reactivity and potential interactions with biological targets.
The compound may undergo various chemical reactions typical for thiazoles and pyridazines:
These reactions are critical for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.
The mechanism of action for 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is not fully elucidated but may involve:
Further studies are needed to clarify these mechanisms and confirm the biological relevance.
Thermal stability and reactivity profiles can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole has several potential applications:
This compound exemplifies the intricate relationship between molecular structure and biological function, highlighting its significance in scientific research and potential therapeutic applications.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5